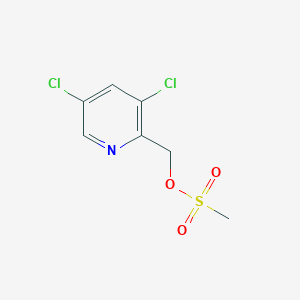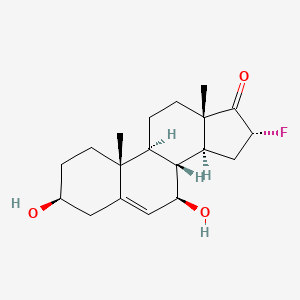
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI): is a synthetic steroidal compound. It is characterized by the presence of a fluorine atom at the 16th position and hydroxyl groups at the 3rd and 7th positions. This compound is part of the androstane family, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 16th position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl groups at the 3rd and 7th positions are introduced through hydroxylation reactions, which can be catalyzed by enzymes or chemical reagents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of a suitable steroidal precursor: .
Fluorination at the 16th position: using reagents like DAST.
Hydroxylation at the 3rd and 7th positions: using chemical or enzymatic methods.
Purification: through techniques such as chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted steroids with different functional groups.
Scientific Research Applications
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom at the 16th position enhances its binding affinity to these receptors, leading to modulation of gene expression and cellular activities. The hydroxyl groups at the 3rd and 7th positions contribute to its overall biological activity by influencing its solubility and interaction with enzymes.
Comparison with Similar Compounds
Similar Compounds
Androst-5-en-17-one, 3,19-dihydroxy-, (3beta): .
5alpha-Androst-2-en-17-one: .
Androst-5-en-17-one, 3,15-bis(2,2-dimethyl-1-oxopropoxy)-7-hydroxy-: .
Uniqueness
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) is unique due to the presence of the fluorine atom at the 16th position, which significantly enhances its biological activity and binding affinity to steroid receptors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
515159-74-7 |
|---|---|
Molecular Formula |
C19H27FO3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3S,7R,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27FO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,15-,16+,18-,19-/m0/s1 |
InChI Key |
SSZIYHKWAOUYCI-ZBZWUMDLSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)F)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
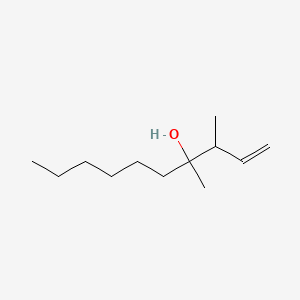
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
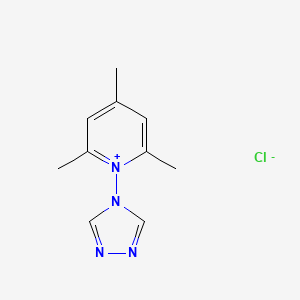

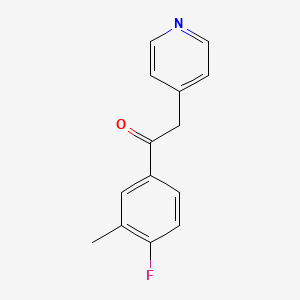
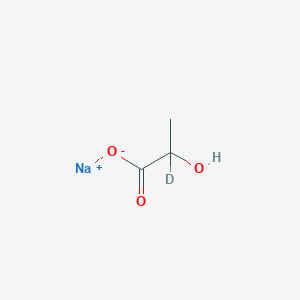
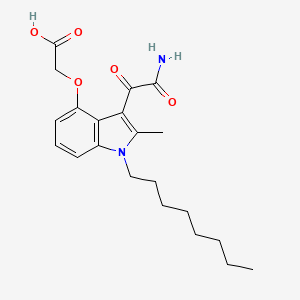
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
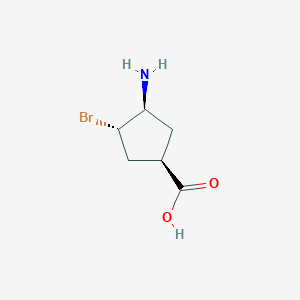

![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
